molecular formula C8H9NO3 B8463664 2-Ethyl-6-nitrophenol CAS No. 28177-67-5

2-Ethyl-6-nitrophenol

Cat. No. B8463664
CAS RN: 28177-67-5
M. Wt: 167.16 g/mol
InChI Key: RSETVJMGQZKFCF-UHFFFAOYSA-N
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Description

2-Ethyl-6-nitrophenol is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-6-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-6-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

28177-67-5

Product Name

2-Ethyl-6-nitrophenol

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-ethyl-6-nitrophenol

InChI

InChI=1S/C8H9NO3/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5,10H,2H2,1H3

InChI Key

RSETVJMGQZKFCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-ethylphenol (2.44 g, 20 mmol) in 80 mL of anhydrous acetonitrile was treated with nitronium tetrafluoroborate (2.93 g, 22 mmols) in portions over a period of 5 minutes at −30° C. to −40° C. After 20 minutes, the mixture was quenched with ice, treated with cold water and extracted with three 100 mL portions of dichloromethane. The combined organic layers were washed with two 30 mL portions of water, dried over sodium sulfate, filtered, and concentrated in vacuo. Chromatography on SiO2 (20% ethyl acetate in hexanes) gave 2.0 g of 2-ethyl-6-nitrophenol as a yellow oil (60% yield).
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred mixture of 130 ml of ether, 130 ml of water and 10.0 g of 2-ethylphenol was added dropwise 6.7 ml of 61% nitric acid, and the reaction was continued with stirring at room temperature for 4 hours. The reaction mixture was extracted with 300 ml of ethyl acetate and washed with a brine, and then dried with anhydrous sodium sulfate. The drying agent was filtered off and the solvent was distilled away under reduced pressure. The residue was purified by subjecting to silica-gel column-chromatography [eluent: chloroform]to give 5.75 g of 6-ethyl-2-nitrophenol.
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two

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